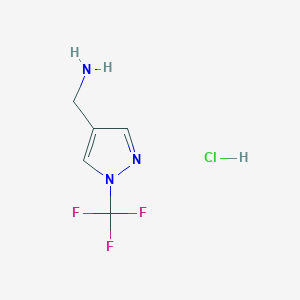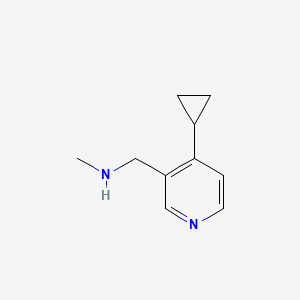
(4R,5R)-5-((R)-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a dioxolane ring and a hydroxyethyl group, makes it a valuable intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethyl Group: This step often involves the use of a chiral catalyst to ensure the correct stereochemistry. The hydroxyethyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions.
Oxidation to Form the Aldehyde: The final step involves the selective oxidation of the primary alcohol to an aldehyde, often using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and reagents are carefully chosen to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and stereochemistry due to its chiral nature.
Medicine
The compound is a key intermediate in the synthesis of certain drugs, particularly those that require specific stereochemistry for their biological activity.
Industry
In the industrial sector, (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde depends on its application. In organic synthesis, it acts as an intermediate, participating in various chemical reactions to form the desired products. In biological systems, its chiral nature allows it to interact with specific enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5S)-5-((S)-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: The enantiomer of the compound , with opposite stereochemistry.
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.
(4R,5R)-5-Methyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but with a methyl group instead of a hydroxyethyl group.
Uniqueness
The presence of both the dioxolane ring and the hydroxyethyl group in (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde provides unique reactivity and selectivity in chemical reactions. Its chiral nature also makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
(4R,5R)-5-[(1R)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O4/c1-5(10)7-6(4-9)11-8(2,3)12-7/h4-7,10H,1-3H3/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
WJLMQXVXCVMYJZ-DSYKOEDSSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@@H](OC(O1)(C)C)C=O)O |
Kanonische SMILES |
CC(C1C(OC(O1)(C)C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B13127039.png)
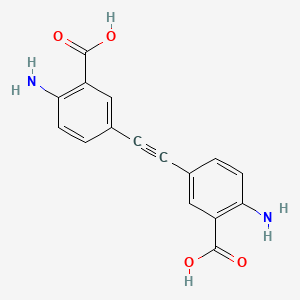

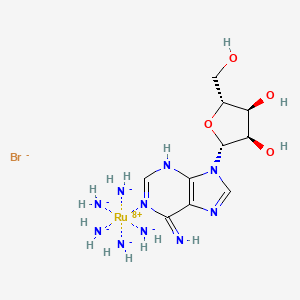
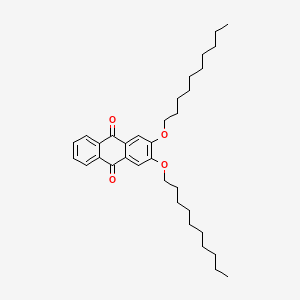


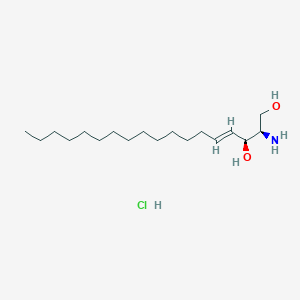

![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)

